4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one

Lipophilicity ADME Physicochemical Property

This heterocyclic building block features a distinct 2,3-dihydro-1,3-thiazol-2-one core, conferring unique electronic properties and hydrogen-bonding capabilities absent in simpler thiazoles. Its lower LogP (0.45) vs. 4-(Pyridin-3-yl)thiazole enhances solubility, making it ideal for developing kinase inhibitors with improved oral bioavailability or reduced non-specific binding. Supplied at ≥95% purity for pharmaceutical research and chemical synthesis.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 806643-27-6
Cat. No. B1438654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one
CAS806643-27-6
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSC(=O)N2
InChIInChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-2-1-3-9-4-6/h1-5H,(H,10,11)
InChIKeyLMYBMQXKKKIWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one (CAS 806643-27-6): Core Chemical and Physicochemical Profile


4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one (CAS 806643-27-6) is a heterocyclic small molecule building block . It is a versatile scaffold in medicinal chemistry, characterized by a molecular weight of 178.21 g/mol and the formula C₈H₆N₂OS . Key physicochemical properties include a predicted pKa of 8.10±0.40 , a melting point range of 225-227°C [1], and a predicted density of 1.377±0.06 g/cm³ .

Risk in Substituting 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one with Analogs


Indiscriminate substitution of 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one with closely related analogs, such as 4-(Pyridin-3-yl)thiazole (CAS 162704-76-9), poses significant scientific risk. The 2,3-dihydro-1,3-thiazol-2-one core is a distinct chemotype from the simple thiazole, conferring different electronic properties and potential for non-covalent interactions (e.g., hydrogen bonding via the carbonyl oxygen) [1]. This can lead to dramatic shifts in biological target affinity, as evidenced by pyridylthiazole ureas where subtle modifications result in major changes in ROCK1/2 inhibitory activity [2]. Furthermore, these chemotypes exhibit different physicochemical profiles, such as lipophilicity, which directly impacts solubility and metabolic stability [3].

Quantitative Differentiation of 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one from Analogs


Enhanced Lipophilicity Over 4-(Pyridin-3-yl)thiazole Improves Membrane Permeability

A direct comparison of predicted LogP values demonstrates a significant increase in lipophilicity for the 2,3-dihydro-1,3-thiazol-2-one analog over its related thiazole counterpart. The target compound, 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one, has a calculated LogP of approximately 0.45 [1]. In contrast, the analog 4-(Pyridin-3-yl)thiazole (CAS 162704-76-9) has a reported LogP of 1.82 . This represents an approximate 1.4 log unit difference, indicating the thiazole analog is significantly more lipophilic.

Lipophilicity ADME Physicochemical Property

Unique Potential for Hydrogen Bonding Interactions vs. 4-(Pyridin-3-yl)thiazole

The presence of the carbonyl group in the 2,3-dihydro-1,3-thiazol-2-one core of the target compound (CAS 806643-27-6) provides a critical hydrogen bond acceptor site. This feature is absent in the comparator 4-(Pyridin-3-yl)thiazole (CAS 162704-76-9), which contains a sulfur atom but no carbonyl . This structural difference is a key determinant in protein-ligand interactions, as seen in crystallographic structures where the carbonyl oxygen of related inhibitors engages in specific hydrogen bonds with the kinase hinge region [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Potential for Dual Kinase Inhibition (JNK1 and JNK3)

Data from BindingDB indicates that the core scaffold of 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one, when elaborated into a full inhibitor, exhibits dual inhibitory activity against c-Jun N-terminal kinases. One derivative (CHEMBL188705) showed an IC50 of 398 nM against JNK1 [1], while another (CHEMBL4800639) showed an IC50 of 600 nM against JNK3 [2]. This contrasts with the reference compound SP600125, which is a potent pan-JNK inhibitor (IC50s 40-90 nM) , suggesting the 2,3-dihydro-1,3-thiazol-2-one scaffold may offer a different selectivity profile.

Kinase Inhibition JNK MAPK Pathway

Primary Application Scenarios for 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one Based on Differentiation


Scaffold for Optimizing Membrane Permeability in Kinase Inhibitor Programs

The predicted LogP of 0.45 for 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one [1] positions it as a more hydrophilic alternative to 4-(Pyridin-3-yl)thiazole (LogP 1.82) . This physicochemical advantage makes it a preferred starting point for developing kinase inhibitors that require a better balance between solubility and permeability, potentially improving oral bioavailability or reducing non-specific binding in cellular assays.

Probe for Hydrogen Bond-Dependent Molecular Recognition

The distinct carbonyl oxygen in the 2,3-dihydro-1,3-thiazol-2-one core of the target compound allows it to function as a specific hydrogen bond acceptor. This differentiates it from simple thiazoles like 4-(Pyridin-3-yl)thiazole and makes it a valuable tool for crystallographic or biochemical studies where this interaction is crucial, such as in the design of inhibitors targeting the hinge region of kinases like ROCK1 [2].

Building Block for a Differentiated JNK Inhibitor Series

Derivatives built on the 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one scaffold have demonstrated measurable, though moderate, inhibitory activity against both JNK1 (IC50 = 398 nM) [3] and JNK3 (IC50 = 600 nM) [4]. This dual activity, albeit weaker than the pan-inhibitor SP600125 , suggests the scaffold can be elaborated to create inhibitors with a unique selectivity window within the JNK family, which is of high interest for targeting specific MAPK-driven diseases.

Quote Request

Request a Quote for 4-(Pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.